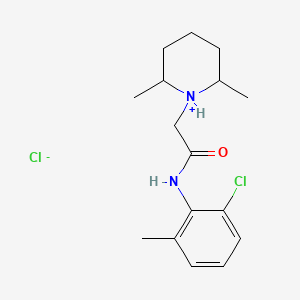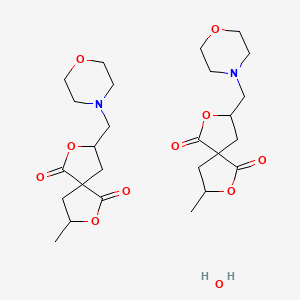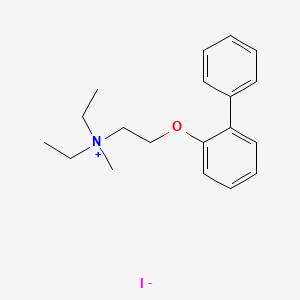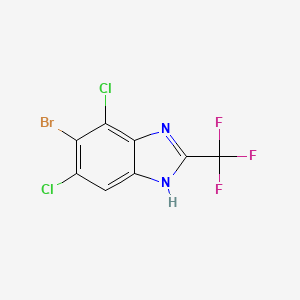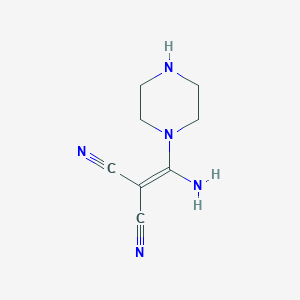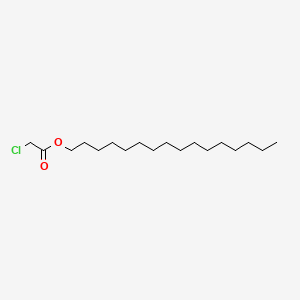
Hexadecyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow liquid with a molecular weight of 318.92 g/mol . This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Hexadecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial production, the process may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Hexadecyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Surfactants: Due to its amphiphilic nature, this compound is used in the formulation of surfactants and emulsifiers.
Biological Studies: It is employed in biochemical research to study enzyme-substrate interactions and as a reagent in the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of hexadecyl chloroacetate involves its ability to act as an acylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding esters, amides, or thioesters. This reactivity is due to the presence of the chloro group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Hexadecyl chloroacetate can be compared with other chloroacetate esters such as ethyl chloroacetate and methyl chloroacetate. While all these compounds share similar reactivity due to the presence of the chloroacetate group, this compound is unique due to its long alkyl chain, which imparts different physical properties and applications .
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Butyl chloroacetate
These compounds differ primarily in the length of their alkyl chains, which affects their solubility, boiling points, and applications .
Propiedades
Número CAS |
52132-58-8 |
|---|---|
Fórmula molecular |
C18H35ClO2 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
hexadecyl 2-chloroacetate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
Clave InChI |
XQHTWCIWGQDGOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)



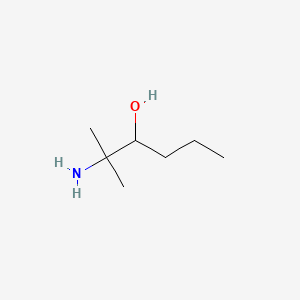
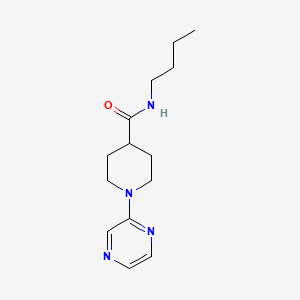

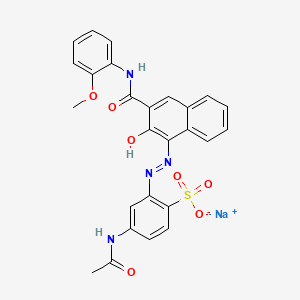
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
